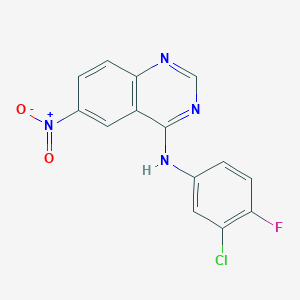

N-(3-クロロ-4-フルオロフェニル)-6-ニトロキナゾリン-4-アミン

概要

説明

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chloro-4-fluorophenyl group and a nitro group at the 6th position

科学的研究の応用

Medicinal Chemistry: It is investigated as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Biological Research: Used as a tool compound to study the biological pathways and molecular targets associated with cancer and other diseases.

Industrial Applications: Employed in the synthesis of other complex organic molecules and pharmaceuticals.

作用機序

Target of Action

TCMDC-123784 primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation within the malaria parasite. By inhibiting PfAsnRS, TCMDC-123784 disrupts protein synthesis, affecting essential cellular processes.

Pharmacokinetics

TCMDC-123784 exhibits favorable pharmacokinetic properties, including low mammalian cell toxicity and a low propensity for resistance development . Its absorption, distribution, metabolism, and excretion (ADME) properties contribute to its efficacy.

Action Environment

Environmental factors play a crucial role in TCMDC-123784’s efficacy and stability. Factors such as temperature, pH, and host immune responses influence its action. Additionally, drug interactions and local variations impact its effectiveness in different regions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of quinazoline derivatives to introduce the nitro group at the 6th position.

Halogenation: Introduction of the chloro and fluoro substituents on the phenyl ring.

Amination: Coupling of the halogenated phenyl ring with the quinazoline core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form quinazoline N-oxides.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

Aminated Derivatives: From reduction of the nitro group.

Substituted Quinazolines: From nucleophilic substitution reactions.

類似化合物との比較

Similar Compounds

Gefitinib: Another quinazoline derivative with similar EGFR inhibitory activity.

Pelitinib: A selective and irreversible inhibitor of EGFR.

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar structural features and biological activity.

Uniqueness

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and nitro groups enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

生物活性

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine features a quinazoline core substituted with a chloro and a fluorine atom on the phenyl ring, along with a nitro group. This structural configuration is crucial for its biological activity, particularly in targeting specific kinases involved in cancer progression.

The primary mechanism of action for N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity, which leads to:

- Inhibition of cell growth and proliferation : By blocking EGFR phosphorylation, the compound disrupts downstream signaling pathways such as Akt and ERK that are critical for cancer cell survival .

- Induction of apoptosis : The inhibition of these pathways can trigger programmed cell death in cancer cells.

Anticancer Activity

Research indicates that N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy against different cancer types:

Comparison with Other Inhibitors

In comparative studies, N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine has shown superior activity compared to established EGFR inhibitors like gefitinib and erlotinib:

| Compound | IC50 (nM) | Reference |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | 5.0 | |

| Gefitinib | 2.21 | |

| Erlotinib | 27.06 |

Case Studies

- Study on Lung Cancer : A study conducted on lung cancer cell lines demonstrated that N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine effectively inhibited cell growth by targeting mutant forms of EGFR, showcasing its potential in treating resistant cancer types .

- Mechanistic Insights : Molecular docking studies have illustrated the binding affinity of this compound to the EGFR active site, revealing interactions that stabilize the inhibitor within the binding pocket, thus enhancing its inhibitory effects.

Pharmacokinetics

The pharmacokinetic profile of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine suggests favorable absorption and distribution characteristics. It is primarily metabolized in the liver, which is typical for compounds targeting intracellular receptors.

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCCXLHESAETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408139 | |

| Record name | TCMDC-123784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184356-50-1 | |

| Record name | TCMDC-123784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。